5,7-Dihydroxy-8-prenylflavone

Übersicht

Beschreibung

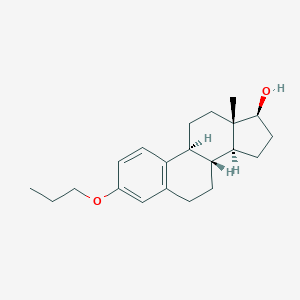

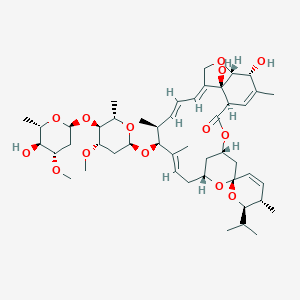

5,7-Dihydroxy-8-prenylflavone is a type of prenylated flavonoid . Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .

Synthesis Analysis

The synthesis of 5,7-Dihydroxy-8-prenylflavone has been reported in the literature . The synthesis involves a multi-step process, starting with phloroacetophenone . The key starting materials of this synthesis were compounds 5 and 6 which on condensation gave 7. The cyclization followed by demethoxymethylation afforded compound 9 .Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-8-prenylflavone includes a flavonoid nucleus with a prenyl group attached . The prenyl group can undergo further modifications, such as oxidation, cyclization, and hydroxylation, enriching the structural and biological diversity of prenylated flavonoids .Chemical Reactions Analysis

Prenylated flavonoids, including 5,7-Dihydroxy-8-prenylflavone, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . Therefore, prenylated flavonoids show more potential to interact with diverse cellular targets .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

5,7-Dihydroxy-8-prenylflavone, a type of prenylflavone, has been shown to exhibit significant anti-cancer properties. For instance, prenylflavones derived from Broussonetia papyrifera were found to inhibit the growth of breast cancer cells both in vitro and in vivo. These compounds demonstrated potent anti-proliferation effects and down-regulated estrogen receptor-α, indicating their potential in breast cancer treatment (Guo et al., 2013).

Estrogen-Like Activities

Some prenylflavonoids, including variants of 5,7-Dihydroxy-8-prenylflavone, have been synthesized and recognized for their estrogen-like activities. These compounds stimulated the proliferation of estrogen-dependent breast cancer cells in a dose-dependent manner, suggesting their potential use in hormonal therapies (Dong et al., 2007).

Antihyperglycemic Activity

Compounds structurally similar to 5,7-Dihydroxy-8-prenylflavone have been isolated from Eysenhardtia platycarpa, showing significant antihyperglycemic activity in diabetic rats. This indicates potential applications in diabetes management (Narváez-Mastache et al., 2006).

Inhibition of Lipoxygenase

A study revealed that certain prenylflavones, likely related to 5,7-Dihydroxy-8-prenylflavone, inhibit arachidonate 5-lipoxygenase, an enzyme involved in inflammation and allergic responses. This suggests their potential application in treating inflammatory and allergic conditions (Reddy et al., 1991).

Antioxidant and Free Radical Scavenging

Studies on Morus alba extracts, containing compounds similar to 5,7-Dihydroxy-8-prenylflavone, demonstrated potent free radical scavenging and antioxidant activities. This highlights their potential use as natural antioxidants in various applications (Oh et al., 2002).

Cosmetic Applications

Flavonoids including 5,7-Dihydroxy-8-prenylflavone have been studied for their applications in cosmetics, particularly in preventing coloration when mixed with metal oxides. This suggests their role in enhancing the stability and aesthetic qualities of cosmetic products (황윤균 et al., 2017).

Autophagy Induction in Cancer Cells

Prenylflavones like 5,7-Dihydroxy-8-prenylflavone have been observed to induce autophagy in hormone-sensitive breast cancer cells. This opens up avenues for their use in cancer therapies targeting autophagic pathways (Brunelli et al., 2009).

Wirkmechanismus

While the specific mechanism of action for 5,7-Dihydroxy-8-prenylflavone is not mentioned in the retrieved papers, prenylated flavonoids in general show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .

Zukünftige Richtungen

The future directions for the study of 5,7-Dihydroxy-8-prenylflavone and other prenylated flavonoids include further exploration of their medicinal value . In recent years, many compounds with significant activity have been discovered with the continuous excavation of the medicinal value of prenylated flavonoids, and have attracted the extensive attention of pharmacologists .

Eigenschaften

IUPAC Name |

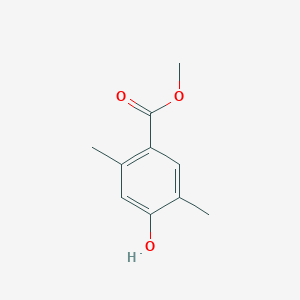

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBTWALEDCJRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-8-prenylflavone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.